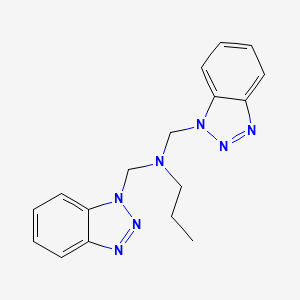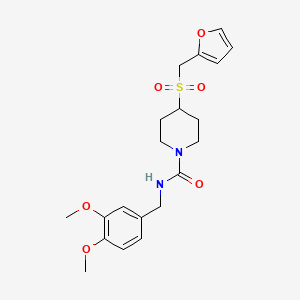
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, also known as MDMPB, is a chemical compound that belongs to the class of pyrazole derivatives. It has been the focus of several scientific studies due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.
Applications De Recherche Scientifique
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been the subject of several scientific studies due to its potential applications in various fields. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In material science, it has been studied for its potential use in the development of organic semiconductors and light-emitting diodes. In agriculture, it has been investigated for its potential use as a pesticide.
Mécanisme D'action
The mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is not fully understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that it may modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been shown to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. In addition, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is its high yield synthesis method, which makes it easily accessible for laboratory experiments. It is also relatively stable and has a long shelf life. However, one of the limitations of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is its potential toxicity, which requires caution in handling and use.
Orientations Futures
There are several future directions for the study of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate. In medicinal chemistry, further studies are needed to investigate its potential as a drug candidate for the treatment of various diseases. In material science, further studies are needed to investigate its potential use in the development of organic semiconductors and light-emitting diodes. In agriculture, further studies are needed to investigate its potential use as a pesticide. Additionally, further studies are needed to investigate the mechanism of action of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate and its potential side effects.
Conclusion
In conclusion, methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and agriculture. Its high yield synthesis method, stability, and potential therapeutic effects make it an attractive compound for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in various fields.
Méthodes De Synthèse
Methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction results in the formation of methyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate as a white crystalline solid with a high yield.
Propriétés
IUPAC Name |
methyl 4-(3,5-dimethylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-8-10(2)15(14-9)12-6-4-11(5-7-12)13(16)17-3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZGPRGMVPGQSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2368898.png)
![2-[(3-Chloropropanoyl)amino]benzamide](/img/structure/B2368900.png)


![5-Acetyl-2-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-6-methylnicotinonitrile](/img/structure/B2368908.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-ethoxyphenyl)amino]propanamide](/img/structure/B2368909.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-fluorobenzamide](/img/structure/B2368912.png)

![6-(2,4-dimethoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2368915.png)

